Flubromazolam
Overview
Description
Flubromazolam is a highly potent designer benzodiazepine, known for its strong sedative and hypnotic effects. It is a triazolobenzodiazepine derivative, which means it is structurally related to traditional benzodiazepines but with a triazole ring fused to the diazepine ring. This compound has gained attention due to its high potency and potential for misuse .
Mechanism of Action
Target of Action
Flubromazolam is a highly potent triazolobenzodiazepine . Its primary target is the GABA_A receptor , a subtype of the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system.
Mode of Action
This compound enhances the effects of the inhibitory neurotransmitter GABA by binding at the benzodiazepine site of the GABA_A receptor . This interaction increases the efficiency of GABA neurotransmission, leading to increased sedative, anxiolytic, muscle relaxant, and amnesic effects .
Biochemical Pathways
The main metabolic pathway of this compound involves hydroxylation on the α- and/or 4-position, mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5 . This is followed by glucuronidation of the hydroxylated metabolites as well as of the parent drug . The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes .
Pharmacokinetics
This compound is known for its strong sedative effects that can last more than 10 hours and cause partial amnesia for more than 24 hours with a dose of 0.5 mg . A study showed that this compound and its mono-hydroxylated metabolite were detectable in urine for up to 6.5 and 8 days, respectively . The peak serum concentrations were as low as 8 ng/mL (8 h post ingestion) .
Result of Action
The binding of this compound to the GABA_A receptor enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and amnesia . It’s important to note that this compound is reputed to be highly potent, and even small doses (as little as 05 mg) can produce strong sedation and amnesia . Life-threatening adverse reactions have been observed at doses of only 3 mg of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It’s been reported that opioids were frequently detected with this compound . This suggests that the use of this compound in combination with other substances, particularly opioids, could potentially enhance its effects and increase the risk of adverse reactions .
Biochemical Analysis
Biochemical Properties
Flubromazolam plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor, enhancing the inhibitory effects of GABA. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This compound also interacts with various enzymes, including cytochrome P450 (CYP) isozymes such as CYP3A4, which are involved in its metabolism .
Cellular Effects
This compound exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the inhibitory signaling of GABAergic neurons, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, this compound can alter gene expression related to neurotransmitter synthesis and receptor regulation, further impacting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GABA-A receptor. This binding increases the receptor’s affinity for GABA, potentiating its inhibitory effects. This compound also inhibits certain enzymes involved in neurotransmitter metabolism, leading to prolonged neurotransmitter activity. The compound’s high potency is attributed to its strong binding affinity and prolonged duration of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced potency. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces sedative and anxiolytic effects, while higher doses can lead to muscle relaxation and hypnosis. At very high doses, this compound can cause severe respiratory depression and other toxic effects. Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in the compound’s effects .
Metabolic Pathways
This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes such as CYP3A4. The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted in urine. These metabolic transformations are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in the central nervous system. This compound can accumulate in fatty tissues, which can affect its duration of action and potential for toxicity .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal cell membranes, where it interacts with GABA-A receptors. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Flubromazolam is synthesized through a multi-step chemical processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its status as a designer drug and its regulation in many countries. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Flubromazolam undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or halogenated derivatives .
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of designer benzodiazepines in biological samples.
Biology: Research has focused on its effects on the central nervous system, particularly its interactions with gamma-aminobutyric acid (GABA) receptors.
Medicine: While not approved for medical use, it has been studied for its potential therapeutic effects, such as its anxiolytic and anticonvulsant properties.
Industry: Its use in industry is limited due to its regulatory status, but it may be used in research and development settings to study the properties and effects of benzodiazepine derivatives
Comparison with Similar Compounds
Flubromazolam is similar to other triazolobenzodiazepines such as clonazolam, deschloroetizolam, and meclonazepam. it is distinguished by its high potency and long duration of action. Compared to traditional benzodiazepines like diazepam and alprazolam, this compound has a higher affinity for the GABA-A receptor and produces stronger sedative effects at lower doses .
Similar compounds include:
Clonazolam: Known for its high potency and rapid onset of action.
Deschloroetizolam: A thienodiazepine with similar effects but a different chemical structure.
Meclonazepam: A designer benzodiazepine with additional anti-parasitic effects.
Properties
IUPAC Name |
8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGSZBZQCBNUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620266 | |
Record name | Flubromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612526-40-6 | |
Record name | Flubromazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flubromazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flubromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUBROMAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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